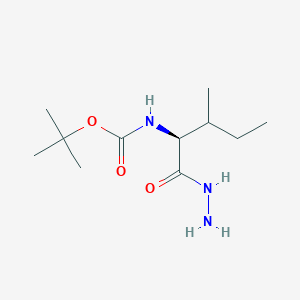
tert-Butyl ((2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydrazinyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with appropriate hydrazine derivatives under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with various aryl halides in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of tert-butyl carbamates often employs flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, enhancing the overall yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl)carbamate undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of tert-butyl carbamates include palladium catalysts, cesium carbonate, tert-butyl hydroperoxide, and various aryl halides. Reaction conditions typically involve moderate temperatures and the use of solvents such as 1,4-dioxane or methylene chloride .
Major Products Formed
Major products formed from the reactions of tert-butyl carbamates include N-Boc-protected anilines, tetrasubstituted pyrroles, and various oxidation products .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl carbamates are used as intermediates in the synthesis of various organic compounds. They are particularly valuable in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology
In biological research, tert-butyl carbamates are used as protecting groups for amines, allowing for the selective modification of biomolecules without affecting other functional groups .
Medicine
In medicinal chemistry, tert-butyl carbamates are explored for their potential as prodrugs, where the carbamate moiety can be enzymatically cleaved to release the active drug .
Industry
In the industrial sector, tert-butyl carbamates are used in the production of polymers, coatings, and other materials that require specific chemical properties .
Mechanism of Action
The mechanism of action of tert-butyl ((2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl)carbamate involves the interaction with molecular targets such as enzymes and receptors. The carbamate moiety can undergo hydrolysis to release the active hydrazine derivative, which can then interact with specific molecular pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl ((2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl)carbamate include:
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
This compound: A closely related compound with slight structural variations.
Uniqueness
Its ability to undergo selective reactions and serve as a versatile intermediate makes it valuable in various fields of research and industry .
Properties
Molecular Formula |
C11H23N3O3 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-hydrazinyl-3-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C11H23N3O3/c1-6-7(2)8(9(15)14-12)13-10(16)17-11(3,4)5/h7-8H,6,12H2,1-5H3,(H,13,16)(H,14,15)/t7?,8-/m0/s1 |
InChI Key |
LIRUNLCZYYYSDX-MQWKRIRWSA-N |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)NN)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(=O)NN)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



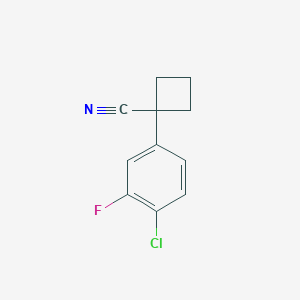
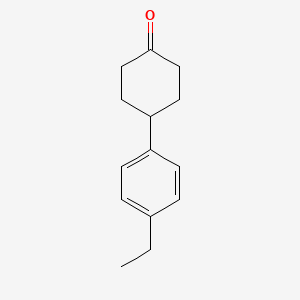
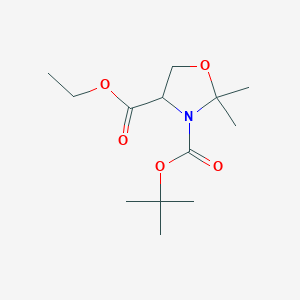
![{6-Oxaspiro[4.5]decan-9-yl}hydrazine hydrochloride](/img/structure/B11720140.png)
![3-Bromo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B11720141.png)
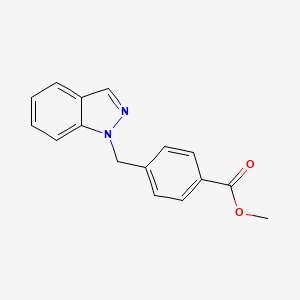
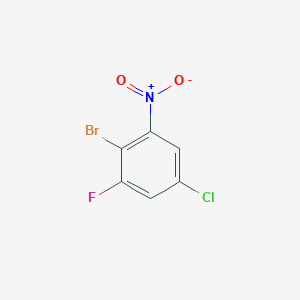
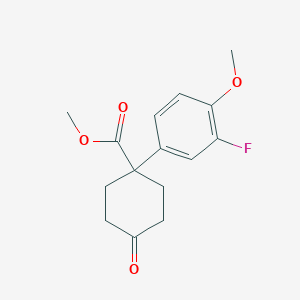

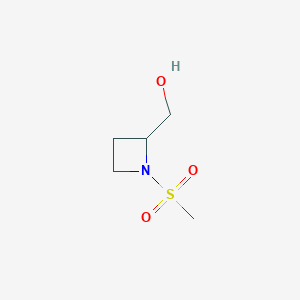
![3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B11720176.png)
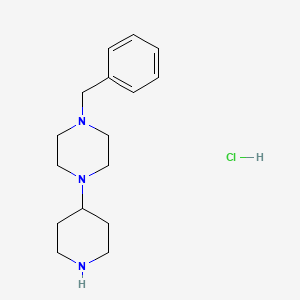
![1-[3-(Methylsulfonyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B11720187.png)
